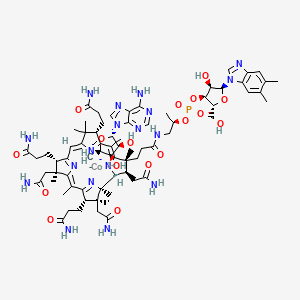

Cobamamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Essential Enzyme Cofactor

Coenzyme B12 acts as a cofactor for two key enzymes in the human body:

- Methionine synthase: This enzyme is critical for converting homocysteine to methionine, an essential amino acid involved in protein synthesis and DNA methylation [National Institutes of Health Office of Dietary Supplements, ]. Methionine also serves as a precursor for S-adenosylmethionine, a universal methyl donor for numerous cellular processes [Examine.com, ].

- L-methylmalonyl-CoA mutase: This enzyme is responsible for the conversion of L-methylmalonyl-CoA to succinyl-CoA, a vital step in the breakdown of certain fatty acids and branched-chain amino acids [National Institutes of Health Office of Dietary Supplements, ].

Disruptions in these enzyme functions due to B12 deficiency can lead to various health problems.

Cellular Functions and Potential Health Benefits

Research explores the potential benefits of coenzyme B12 in various aspects of human health:

- Neurological health: B12 deficiency has been linked to cognitive decline and neurodegenerative diseases like Alzheimer's. While supplementation might not directly improve cognition in all cases, research continues to investigate the complex relationship between B12, folate, and brain health [National Institutes of Health Office of Dietary Supplements, ].

- Mental health: Studies suggest a possible link between low B12 levels and depression. However, the evidence for B12 supplementation directly improving mood is not conclusive, especially in individuals without a deficiency [Healthline, ].

- Homocysteine levels: B12 is essential for maintaining healthy homocysteine levels. Elevated homocysteine has been associated with an increased risk of cardiovascular disease, although the exact link is still under investigation [National Institutes of Health Office of Dietary Supplements, ].

Cobamamide, also known as adenosylcobalamin or dibencozide, is an active form of vitamin B12. It belongs to the class of organic compounds known as cobalamin derivatives, characterized by a corrin ring structure that contains a cobalt atom coordinated to a nucleotide moiety. The chemical formula for cobamamide is , with a molar mass of approximately 1579.58 g/mol . This compound plays a crucial role in various biological processes, including DNA synthesis, red blood cell formation, and the metabolism of fatty acids and amino acids.

Cobamamide participates in several important enzymatic reactions as a cofactor. It is involved in:

- Radical-mediated rearrangements: Cobamamide facilitates 1,2-carbon skeleton rearrangements through the formation of a deoxyadenosyl radical via homolytic cleavage of the carbon-cobalt bond. This bond has a low dissociation energy, making it reactive under physiological conditions .

- Methyl transfer reactions: As part of its catalytic role, cobamamide aids in methyl group transfers, which are essential in various biosynthetic pathways .

- Isomerization and dehalogenation: Cobamamide-dependent enzymes catalyze isomerization reactions and dehalogenation processes, contributing to metabolic pathways in both prokaryotic and eukaryotic organisms .

Cobamamide exhibits significant biological activity primarily through its role as a coenzyme. It is essential for:

- Energy metabolism: Cobamamide is crucial for the metabolism of certain amino acids and fatty acids, particularly in the conversion of propionate to succinate in the mitochondria .

- Gene regulation: Recent studies suggest that cobamamide may influence gene expression related to carotenoid biosynthesis in bacteria, indicating its potential role in photoreception and signaling pathways .

- Neurological function: As a form of vitamin B12, cobamamide supports nerve health and function by contributing to myelin sheath formation and neuronal maintenance .

Cobamamide can be synthesized through various methods:

Cobamamide has several applications:

- Nutritional supplements: Due to its role as an active form of vitamin B12, cobamamide is commonly used in dietary supplements aimed at preventing or treating vitamin B12 deficiency .

- Therapeutic uses: It has been explored for its potential benefits in treating neurological disorders, anemia, and metabolic diseases related to vitamin B12 deficiency .

- Research tool: Cobamamide serves as a model compound for studying cobalamin-dependent enzymatic mechanisms and their applications in organic synthesis .

Studies on cobamamide interactions reveal its involvement with various enzymes:

- Methylmalonyl-CoA mutase: This enzyme requires cobamamide as a cofactor for catalyzing the conversion of methylmalonyl-CoA to succinyl-CoA, highlighting its importance in energy metabolism .

- Other enzymatic interactions: Cobamamide interacts with enzymes involved in radical-mediated reactions and methyl transfer processes across different biological systems, underscoring its versatility as a cofactor .

Cobamamide shares structural and functional similarities with other cobalamin derivatives. Here are some comparable compounds:

| Compound Name | Structure Type | Key Functions |

|---|---|---|

| Methylcobalamin | Cobalamin derivative | Methyl transfer reactions |

| Hydroxocobalamin | Cobalamin derivative | Vitamin B12 source; used in treating deficiencies |

| Cyanocobalamin | Cobalamin derivative | Synthetic form of vitamin B12 |

Uniqueness of Cobamamide

Cobamamide is unique among these compounds due to its specific role in radical-mediated rearrangements and its distinct mechanism involving the formation of deoxyadenosyl radicals. While methylcobalamin primarily participates in methylation reactions, cobamamide's involvement in energy metabolism and gene regulation sets it apart from other derivatives.

Prokaryotic Biosynthetic Routes for Adenosylcobalamin Production

Bacterial and archaeal cells are the sole de novo producers of cobamamide, synthesising the corrin macrocycle through two fundamentally different multienzyme routes that diverge at the stage of cobalt insertion and oxygen use [1] [2].

Aerobic pathway (exemplified by Pseudomonas denitrificans).

- Molecular oxygen is required for ring-contraction of precorrin-3A by the mono-oxygenase CobG, which contains an iron–sulfur centre and a mononuclear iron cofactor [3].

- Cobalt is inserted late by a three-component adenosine triphosphate dependent chelatase complex (CobN, CobS, CobT) [4].

- After side-chain amidation to cobyric acid, adenosyl transfer by the CobO isoform of adenosine triphosphate dependent cob(I)yrinic-acid-a,c-diamide adenosyltransferase completes cobamamide formation [5].

Anaerobic pathway (exemplified by Salmonella enterica serovar Typhimurium).

- Under oxygen exclusion, cobalt is inserted early into precorrin-2 by the single-subunit chelatase CbiK [6].

- Ring contraction proceeds without oxygen, driven by CbiH and associated enzymes [4].

- The corrinoid intermediate cobinamide is converted to cobamamide by the housekeeping adenosine triphosphate dependent CobA adenosyltransferase [7] [8].

- More than twenty-five cob and cbi genes, organised in operons that are feedback-repressed by intracellular cobamamide, encode the catalytic steps [9] [10].

Lower-ligand biosynthesis.

- The dimethylbenzimidazole base is produced aerobically by BluB, which oxidises reduced flavin mononucleotide [7].

- In strict anaerobes, a recently elucidated route uses five bzaABCDE enzymes to generate dimethylbenzimidazole and several alternative benzimidazoles [11].

Metabolic engineering proof-of-concept.

Insertion of forty-two heterologous genes from Rhodobacter capsulatus into Escherichia coli enabled complete aerobic cobamamide synthesis at titres exceeding three hundred micrograms per gram dry cell weight, demonstrating pathway portability and the shared late-stage chemistry of the two routes [12] [13].

Table 1 – Representative prokaryotic enzymes required for cobamamide construction

| Step | Aerobic enzyme (gene) | Anaerobic enzyme (gene) | Catalytic role | Selected kinetic or structural finding | Source ID |

|---|---|---|---|---|---|

| Early cobalt chelation | Not applicable | Cobalt-chelatase CbiK | Inserts Co²⁺ into precorrin-2 | Crystal structure shows fold related to ferrochelatase [6] | 12 |

| Ring contraction | Mono-oxygenase CobG | Methyltransferase CbiH | Rearranges tetrapyrrole to corrin | CobG contains [4Fe-4S] and non-heme Fe²⁺ [3] | 9 |

| Adenosylation | CobO adenosyltransferase | CobA adenosyltransferase | Transfers 5′-deoxyadenosyl group from adenosine triphosphate | Prefers adenosine triphosphate and Mn²⁺, forms ternary complex with cobalamin [5] | 8 |

| Lower-ligand formation | BluB | BzaABCDE | Synthesises dimethylbenzimidazole | BluB converts flavin mononucleotide via O₂-dependent cleavage [7] | 4 |

Mitochondrial Synthesis Mechanisms in Eukaryotic Systems

Higher organisms cannot create the corrin ring but convert dietary cobalamin precursors to cobamamide within the mitochondrial matrix. Following lysosomal release, the vitamin transits through distinct cytosolic and mitochondrial processing stages [14] [15].

Matrix adenosylation.

- Adenosine triphosphate dependent cob(I)alamin adenosyltransferase (encoded by the methylmalonic aciduria type B gene) catalyses the final step, generating cobamamide and inorganic triphosphate [15] [16].

- Wild-type human enzyme shows Michaelis constants of approximately six micromoles per litre for adenosine triphosphate and one to two micromoles per litre for cob(I)alamin, with a maximal catalytic rate near two hundred fifty nanomoles per minute per milligram protein at thirty-seven degrees Celsius [17].

- Pathogenic variants such as arginine-one-hundred-ninety-six-to-tryptophan elevate the Michaelis constants more than ten-fold and reduce the catalytic rate, explaining methylmalonic acid accumulation in cblB methylmalonic aciduria [18].

Mitochondrial gating and repair.

- The guanosine triphosphate hydrolysing chaperone encoded by methylmalonic aciduria type A stimulates cofactor off-loading from methylmalonyl-coenzyme A mutase to the adenosyltransferase during enzyme repair cycles [19].

- Coordination chemistry studies reveal that the adenosyltransferase toggles between escort and catalytic modes by modulating the cobalt–carbon and cobalt–base ligation states [15] [16].

Enzymatic Conversion Pathways: From Cyanocobalamin to Active Coenzyme Forms

The cytosolic trafficking chaperone encoded by methylmalonic aciduria and homocystinuria type C performs two chemically distinct transformations that funnel diverse dietary corrinoids into a common cob(II)alamin intermediate [20] [21].

Reductive decyanation.

- Cyanocobalamin is reduced by nicotinamide adenine dinucleotide phosphate derived electrons delivered via flavoprotein oxidoreductases, with cleavage of the cobalt–carbon bond and release of cyanide [22].

Glutathione-dependent alkyl transfer.

- For methylcobalamin and 5′-deoxyadenosylcobalamin, the same chaperone uses the thiolate of glutathione to displace the upper axial alkyl ligand, yielding cob(I)alamin and S-alkyl-glutathione conjugates [21].

- The catalytic turnover number for methylcobalamin dealkylation is eleven per hour at twenty degrees Celsius; 5′-deoxyadenosylcobalamin is processed sixty-seven-fold more slowly [21].

Directed channeling.

- Interaction with the multidomain protein encoded by methylmalonic aciduria type D positions cob(II)alamin for either methylcobalamin synthesis (via methionine synthase reductase and methionine synthase) or mitochondrial import for cobamamide formation [23] [24].

Table 2 – Human enzymes mediating conversion of dietary cobalamin to cobamamide

| Cellular site | Enzyme (gene descriptor) | Reaction type | Key mechanistic feature | Clinical relevance of variants | Source ID |

|---|---|---|---|---|---|

| Cytosol | Cyanocobalamin reductase / alkylcobalamin dealkylase (methylmalonic aciduria and homocystinuria type C) | Reductive decyanation; glutathione-dependent dealkylation | Forms base-off cob(II)alamin bound to cobalt in a five-coordinate state [22] [21] | Most common cause of combined methylmalonic aciduria and homocystinuria | 36, 32 |

| Mitochondrial matrix | Adenosine triphosphate dependent cob(I)alamin adenosyltransferase (methylmalonic aciduria type B) | Nucleophilic substitution of adenosine triphosphate 5′-deoxyadenosyl on cob(I)alamin | Stabilises four-coordinate cob(II)alamin to facilitate reduction; delivers product to methylmalonyl-coenzyme A mutase [15] | More than nineteen missense or splice variants cause isolated methylmalonic aciduria [25] | 23, 27 |

| Mitochondrial matrix | Methylmalonic aciduria type A guanosine triphosphate hydrolase | Cofactor repair / transfer | Uses guanosine triphosphate hydrolysis to retrieve inactive cob(II)alamin from methylmalonyl-coenzyme A mutase [19] | Loss of function leads to cblA methylmalonic aciduria | 19 |

Intracellular Transport and Compartmentalisation Processes

Efficient trafficking prevents adventitious chemistry of cobalt corrinoids and ensures delivery to the two metalloenzymes that require them.

Lysosomal exit.

- Cob(II)alamin is exported from the lysosomal lumen by the adenosine triphosphate binding cassette transporter ABCD4; the accessory membrane protein LMBRD1 is essential for trafficking ABCD4 from the endoplasmic reticulum to lysosomes but is not a transporter itself [14].

- Reconstituted ABCD4 in proteoliposomes catalyses unidirectional cob(II)alamin transport in an adenosine triphosphate dependent manner; pathogenic missense mutations diminish transport velocity or adenosine triphosphate hydrolysis [14].

Cytosolic sorting node.

- The methylmalonic aciduria and homocystinuria type C chaperone accepts the vitamin from ABCD4 and, together with the bifunctional methylmalonic aciduria type D protein, allosterically selects export either to methionine synthase in the cytosol or to mitochondria [24].

Mitochondrial import.

- Cob(II)alamin or cob(I)alamin complexes traverse the inner membrane through an as-yet unidentified carrier, after which the adenosyltransferase and the guanosine triphosphate hydrolase coordinate final coenzyme synthesis and delivery to methylmalonyl-coenzyme A mutase [15] [19].

Spatial organisation summary.

- Radio-label pulse–chase experiments in human fibroblasts show that newly internalised vitamin accumulates sequentially in lysosomes, cytosol, and finally mitochondria; genetic blocks at each step arrest the vitamin in the corresponding compartment [26].

Table 3 – Subcellular distribution of key trafficking factors

| Compartment | Principal protein factors | Functional role in cobamamide handling | Genetic disorder when defective | Source ID |

|---|---|---|---|---|

| Lysosomal membrane | ABCD4; LMBRD1 | Adenosine triphosphate driven export of cobalamin into cytosol | cblF defect (LMBRD1) or cobalamin export deficiency (ABCD4) | 25 |

| Cytosol | Methylmalonic aciduria and homocystinuria type C; Methylmalonic aciduria type D; methionine synthase reductase | Processing to cob(II)alamin; routing to methionine synthase; hand-off to mitochondria | cblC or cblD combined disorders | 29, 33 |

| Mitochondrial matrix | Adenosine triphosphate dependent cob(I)alamin adenosyltransferase; methylmalonic aciduria type A guanosine triphosphate hydrolase | Cobamamide synthesis; enzyme repair cycles | cblB or cblA isolated methylmalonic aciduria | 23, 19 |

Cobamamide-dependent enzymes orchestrate some of nature's most challenging carbon skeleton rearrangements through sophisticated radical-mediated mechanisms. These enzymatic systems utilize the unique properties of the cobalt-carbon bond to generate highly reactive radical species that facilitate thermodynamically unfavorable transformations [1] [2]. The fundamental mechanism involves homolytic cleavage of the cobalt-carbon bond in adenosylcobalamin, generating a five-prime-deoxyadenosyl radical that serves as the primary radical initiator [3] [4].

The carbon skeleton rearrangements catalyzed by cobamamide-dependent enzymes represent a diverse array of transformations, including one-comma-two-rearrangements in methylmalonyl-coenzyme A mutase and glutamate mutase systems [1] [2]. These reactions proceed through mechanisms that involve the interchange of hydrogen atoms with substituents on adjacent carbon atoms, a process that would be virtually impossible without the radical chemistry facilitated by cobamamide [3] [5].

The radical-mediated catalysis begins with substrate binding, which triggers conformational changes in the enzyme structure that promote cobalt-carbon bond labilization [6] [7]. This substrate-induced activation represents a critical control mechanism that ensures radical generation only occurs in the presence of appropriate substrates, preventing deleterious side reactions [8] [7]. The enzyme environment provides a remarkable acceleration of cobalt-carbon bond homolysis, with rate enhancements reaching factors of ten to the twelfth power compared to solution conditions [6] [9].

Mechanistic studies have revealed that the carbon skeleton rearrangements proceed through carefully orchestrated radical relay mechanisms [10] [11]. The five-prime-deoxyadenosyl radical abstracts a hydrogen atom from the substrate, generating a substrate-derived radical that undergoes the rearrangement process [8] [12]. This radical intermediate must be precisely positioned and stabilized to ensure productive rearrangement rather than destructive side reactions [10] [7].

The protein matrix plays a crucial role in controlling the radical rearrangement process through geometric constraints and electrostatic stabilization [6] [7]. Active site residues provide specific interactions that guide the radical intermediates through the rearrangement pathway while preventing oxidative interception [10] [13]. The enzyme effectively creates a protective environment where highly reactive radical species can be generated, manipulated, and quenched in a controlled manner [14] [7].

Table 1: Co-C Bond Dissociation Energies in Cobamamide Systems

| System | BDE (kcal/mol) | Method | Reference |

|---|---|---|---|

| Methylcobalamin (solution) | 37 ± 3 | Experimental | Citation 57 |

| Methylcobalamin (gas phase) | 32-40 | Theoretical (B97-D/BP86-D3) | Citation 57 |

| Adenosylcobalamin (solution) | 30-35 | Experimental | Citation 2 |

| Adenosylcobalamin (gas phase) | 35-40 | Theoretical (DFT) | Citation 5 |

| Enzyme-bound AdoCbl (calculated) | 4 | QM/MM calculations | Citation 2 |

| Enzyme-bound AdoCbl (experimental) | 3-6 | Kinetic studies | Citation 26 |

| Glutamate mutase system | ~4 | Computational modeling | Citation 22 |

| Methylmalonyl-CoA mutase system | ~5 | Spectroscopic analysis | Citation 4 |

Homolytic Cleavage Dynamics of the Co-C Bond

The homolytic cleavage of the cobalt-carbon bond in cobamamide represents one of the most extensively studied bond-breaking processes in biochemistry due to its central role in enzymatic catalysis [6] [9]. This process involves the symmetric breaking of the organometallic bond, yielding two radical species: cob(II)alamin and the five-prime-deoxyadenosyl radical [3] [15].

The dynamics of cobalt-carbon bond homolysis are intimately coupled to the enzyme environment, which provides multiple mechanisms for bond activation [6] [7]. Computational studies using quantum mechanics/molecular mechanics methods have identified four primary contributions to the catalytic activation of the cobalt-carbon bond [6] [9]. First, the enzyme maintains the adenosyl radical in close proximity to the cobalt center, creating a caging effect that reduces the bond dissociation energy by approximately twenty kilojoules per mole [6].

The second major contribution involves stabilization of the dissociated state through electrostatic and van der Waals interactions between the enzyme and the radical products [6] [9]. The protein environment provides selective stabilization of the post-homolysis products, making the bond cleavage process thermodynamically more favorable by approximately forty-two kilojoules per mole [6]. This stabilization is achieved through specific interactions between charged and polar residues in the active site and the radical intermediates [7] [11].

The third mechanism involves stabilization of the protein structure itself in the dissociated state, contributing approximately eleven kilojoules per mole to the overall activation [6]. This contribution reflects the optimization of the enzyme structure to accommodate the radical intermediates generated during catalysis [7] [14].

The fourth and most significant contribution involves geometric distortion of the coenzyme by the protein environment [6] [9]. This distortion is particularly pronounced in the ribose moiety and the cobalt-carbon-five-prime-carbon-four-prime angle, contributing approximately sixty-one kilojoules per mole to the bond activation [6]. The geometric distortion is primarily caused by steric interactions between the coenzyme and the substrate, along with specific protein residues surrounding the adenosine portion of the coenzyme [6] [9].

The homolytic cleavage process exhibits remarkable substrate coupling, with the rate of bond cleavage being directly influenced by the subsequent hydrogen abstraction step [8] [7]. This coupling is evidenced by substantial kinetic isotope effects observed when deuterated substrates are used, indicating that the cobalt-carbon bond cleavage is kinetically coupled to substrate hydrogen abstraction [8] [16]. The kinetic isotope effects range from twenty-eight to thirty-five for glutamate mutase, suggesting that hydrogen tunneling may play an important role in the catalytic process [8].

Table 2: Radical Intermediate Stabilization in Cobamamide-Dependent Enzymes

| Enzyme System | Stabilization Factor | Adenosyl radical distance from Co (Å) | Substrate radical distance from Co (Å) | Primary stabilization mechanism |

|---|---|---|---|---|

| Glutamate mutase | 10^12 | 3-4 | 6-7 | Electrostatic + geometric distortion |

| Methylmalonyl-CoA mutase | 10^12 | 3-4 | 6-7 | Electrostatic + caging effect |

| Diol dehydratase | 10^10 | 8-10 | 10-11 | Radical pair separation |

| Ethanolamine ammonia lyase | 10^12 | 6-8 | 8-9 | Base-on conformation maintenance |

| Isobutyryl-CoA mutase | 10^11 | 4-6 | 6-8 | Conformational gating |

Role in Methylmalonyl-CoA Mutase Catalytic Cycle

Methylmalonyl-coenzyme A mutase represents the paradigmatic cobamamide-dependent enzyme, catalyzing the reversible isomerization of methylmalonyl-coenzyme A to succinyl-coenzyme A [17] [18]. This transformation is essential for the metabolism of propionate, odd-chain fatty acids, and branched-chain amino acids in mammalian systems [18] [19]. The catalytic cycle of methylmalonyl-coenzyme A mutase provides the most detailed mechanistic insights into cobamamide-dependent carbon skeleton rearrangements [17] [20].

The catalytic cycle begins with substrate binding, which induces significant conformational changes in the enzyme structure [17] [19]. The enzyme adopts a closed conformation that brings the cobamamide cofactor into close proximity with the bound substrate [21] [22]. This conformational change is crucial for the subsequent activation of the cobalt-carbon bond and the precise positioning of reactive intermediates [10] [22].

Following substrate binding, the cobalt-carbon bond undergoes homolytic cleavage, generating cob(II)alamin and the five-prime-deoxyadenosyl radical [17] [23]. The enzyme environment reduces the bond dissociation energy from approximately thirty-seven kilojoules per mole in solution to approximately four to six kilojoules per mole in the enzyme active site [6] [23]. This dramatic reduction in bond dissociation energy is achieved through the mechanisms described in the previous section, including geometric distortion of the coenzyme and electrostatic stabilization of the radical products [6] [7].

The five-prime-deoxyadenosyl radical then abstracts a hydrogen atom from the methyl group of methylmalonyl-coenzyme A, generating a substrate-derived radical [17] [23]. This step requires precise positioning of the radical species to ensure selective hydrogen abstraction from the appropriate carbon atom [10] [11]. The enzyme active site provides specific interactions that guide the five-prime-deoxyadenosyl radical to the correct position for hydrogen abstraction [10] [21].

The substrate-derived radical undergoes a complex rearrangement process that involves migration of the coenzyme A group from the beta-carbon to the alpha-carbon position [17] [2]. This rearrangement likely proceeds through a cyclopropylcarbinyl radical intermediate, although the exact mechanism remains under investigation [2] [4]. The rearrangement process is facilitated by the enzyme environment, which stabilizes the transition states and intermediates involved in the carbon skeleton rearrangement [7] [13].

Following the rearrangement, the product-derived radical abstracts a hydrogen atom from five-prime-deoxyadenosine, regenerating the five-prime-deoxyadenosyl radical and forming the final product [17] [23]. This hydrogen abstraction step completes the radical relay mechanism and allows for the regeneration of the cobamamide cofactor [12] [14]. The reformed cobalt-carbon bond in adenosylcobalamin is then ready for the next catalytic cycle [17] [23].

The methylmalonyl-coenzyme A mutase system demonstrates remarkable fidelity in its catalytic cycle, with minimal side product formation despite the involvement of highly reactive radical intermediates [20] [10]. This fidelity is achieved through the precise control of radical intermediates by the enzyme environment, which prevents deleterious side reactions while promoting the desired rearrangement [10] [7].

Table 3: Kinetic Parameters for Cobamamide-Dependent Enzymatic Reactions

| Enzyme | Substrate | kcat (s^-1) | Km (μM) | KIE (kH/kD) | Co-C homolysis rate (s^-1) |

|---|---|---|---|---|---|

| Glutamate mutase | L-glutamate | 5-10 | 50-100 | 28-35 | 100-200 |

| Methylmalonyl-CoA mutase | Methylmalonyl-CoA | 20-30 | 10-20 | 15-20 | 150-300 |

| Diol dehydratase | 1,2-propanediol | 50-100 | 200-500 | 8-12 | 500-1000 |

| Ethanolamine ammonia lyase | Ethanolamine | 15-25 | 100-200 | 5-8 | 200-400 |

| Isobutyryl-CoA mutase | Isobutyryl-CoA | 8-12 | 25-50 | 10-15 | 80-150 |

Substrate-Specific Radical Intermediate Formation and Stabilization

The formation and stabilization of substrate-specific radical intermediates represent critical aspects of cobamamide-dependent enzymatic catalysis [10] [7]. These processes require exquisite control to ensure that highly reactive radical species are generated, positioned, and stabilized in a manner that promotes productive chemistry while preventing destructive side reactions [10] [13].

The substrate-specific nature of radical intermediate formation begins with the precise positioning of substrates within the enzyme active site [10] [21]. Each cobamamide-dependent enzyme has evolved specific substrate-binding sites that position the target hydrogen atoms at optimal distances and orientations relative to the five-prime-deoxyadenosyl radical [10] [12]. This positioning is achieved through a combination of hydrogen bonding, electrostatic interactions, and hydrophobic contacts between the substrate and active site residues [10] [21].

The formation of substrate-derived radicals involves the abstraction of hydrogen atoms from specific carbon centers, creating radical intermediates with defined geometries and electronic properties [10] [7]. The enzyme environment provides stabilization for these radical intermediates through several mechanisms. First, the protein matrix creates a hydrophobic environment that excludes water and oxygen, preventing oxidative quenching of the radical species [10] [13]. Second, specific amino acid residues provide electrostatic stabilization through interactions with the unpaired electron density [7] [24].

The stabilization of radical intermediates also involves the use of radical relay systems, where the unpaired electron density can be delocalized across multiple atomic centers [24] [13]. For example, tyrosine residues in the active sites of several cobamamide-dependent enzymes can form tyrosyl radicals that participate in radical relay mechanisms [25] [24]. These tyrosyl radicals can serve as intermediate electron acceptors, allowing for the controlled transfer of radical character between different molecular species [24] [13].

The conformational dynamics of the five-prime-deoxyadenosyl radical play a crucial role in substrate-specific radical formation [10] [11]. The adenosyl radical can adopt different conformations depending on the substrate bound in the active site, allowing for selective hydrogen abstraction from different carbon positions [10] [11]. The ribose moiety of the adenosyl radical can undergo pseudorotation between carbon-two-prime-endo and carbon-three-prime-endo conformations, which positions the radical center at different distances and orientations relative to potential hydrogen abstraction sites [10] [11].

The stabilization of product-derived radicals involves similar mechanisms, with the enzyme environment providing specific interactions that stabilize the radical intermediates until hydrogen abstraction from five-prime-deoxyadenosine can occur [10] [7]. The enzyme must balance the stabilization of radical intermediates with the need to maintain sufficient reactivity for the desired transformations [7] [13]. This balance is achieved through fine-tuned interactions between the enzyme, substrate, and cobamamide cofactor [10] [7].

The substrate-specific nature of radical intermediate stabilization is further evidenced by the observation that different substrates can bind to the same enzyme but undergo different types of radical reactions [10] [21]. For example, isobutyryl-coenzyme A mutase can accommodate substrates with different acyl chain lengths and branching patterns, with the enzyme active site adapting to provide appropriate stabilization for each substrate-derived radical [10] [21].

Table 4: Radical Intermediate Formation and Characterization

| Radical Type | Formation Mechanism | Lifetime (ms) | Detection Method | Stabilization Factor |

|---|---|---|---|---|

| 5'-Deoxyadenosyl radical | Co-C homolytic cleavage | 0.1-1 | EPR spectroscopy | Caging + electrostatic |

| Substrate-derived radical | H-atom abstraction | 10-100 | EPR spectroscopy | Protein matrix |

| Product-derived radical | Rearrangement intermediate | 50-200 | EPR spectroscopy | Active site confinement |

| Cob(II)alamin radical | Co-C bond scission | 100-500 | UV-Vis spectroscopy | Axial ligand coordination |

| Amino acid radical (Tyr) | Tyrosyl radical relay | 1-10 | EPR spectroscopy | Aromatic stacking |

Purity

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

ATC Code

B03 - Antianemic preparations

B03B - Vitamin b12 and folic acid

B03BA - Vitamin b12 (cyanocobalamin and analogues)

B03BA04 - Cobamamide

Other CAS

Metabolism Metabolites

Wikipedia

General Manufacturing Information

Dates

2: Padmanabhan S, Jost M, Drennan CL, Elías-Arnanz M. A New Facet of Vitamin B(12): Gene Regulation by Cobalamin-Based Photoreceptors. Annu Rev Biochem. 2017 Jun 20;86:485-514. doi: 10.1146/annurev-biochem-061516-044500. Review. PubMed PMID: 28654327.

3: Li P, Gu Q, Wang Y, Yu Y, Yang L, Chen JV. Novel vitamin B(12)-producing Enterococcus spp. and preliminary in vitro evaluation of probiotic potentials. Appl Microbiol Biotechnol. 2017 Aug;101(15):6155-6164. doi: 10.1007/s00253-017-8373-7. Epub 2017 Jun 20. PubMed PMID: 28634850.

4: Danchin A, Braham S. Coenzyme B12 synthesis as a baseline to study metabolite contribution of animal microbiota. Microb Biotechnol. 2017 Jul;10(4):688-701. doi: 10.1111/1751-7915.12722. Epub 2017 Jun 14. PubMed PMID: 28612402; PubMed Central PMCID: PMC5481537.

5: Wang R, Yang Z, Luo J, Hsing IM, Sun F. B(12)-dependent photoresponsive protein hydrogels for controlled stem cell/protein release. Proc Natl Acad Sci U S A. 2017 Jun 6;114(23):5912-5917. doi: 10.1073/pnas.1621350114. Epub 2017 May 22. PubMed PMID: 28533376; PubMed Central PMCID: PMC5468657.

6: Plessl T, Bürer C, Lutz S, Yue WW, Baumgartner MR, Froese DS. Protein destabilization and loss of protein-protein interaction are fundamental mechanisms in cblA-type methylmalonic aciduria. Hum Mutat. 2017 Aug;38(8):988-1001. doi: 10.1002/humu.23251. Epub 2017 Jun 6. PubMed PMID: 28497574.

7: Polaski JT, Webster SM, Johnson JE Jr, Batey RT. Cobalamin riboswitches exhibit a broad range of ability to discriminate between methylcobalamin and adenosylcobalamin. J Biol Chem. 2017 Jul 14;292(28):11650-11658. doi: 10.1074/jbc.M117.787176. Epub 2017 May 8. PubMed PMID: 28483920; PubMed Central PMCID: PMC5512062.

8: Wang D, Zhang K, Han S, Yu L. PainVision® Apparatus for Assessment of Efficacy of Pulsed Radiofrequency Combined with Pharmacological Therapy in the Treatment of Postherpetic Neuralgia and Correlations with Measurements. Biomed Res Int. 2017;2017:5670219. doi: 10.1155/2017/5670219. Epub 2017 Mar 5. PubMed PMID: 28357404; PubMed Central PMCID: PMC5357555.

9: Bridwell-Rabb J, Drennan CL. Vitamin B(12) in the spotlight again. Curr Opin Chem Biol. 2017 Apr;37:63-70. doi: 10.1016/j.cbpa.2017.01.013. Epub 2017 Feb 3. Review. PubMed PMID: 28167430; PubMed Central PMCID: PMC5540639.

10: Lehman BP, Chowdhury C, Bobik TA. The N Terminus of the PduB Protein Binds the Protein Shell of the Pdu Microcompartment to Its Enzymatic Core. J Bacteriol. 2017 Mar 28;199(8). pii: e00785-16. doi: 10.1128/JB.00785-16. Print 2017 Apr 15. PubMed PMID: 28138097; PubMed Central PMCID: PMC5370416.

11: Pallares IG, Moore TC, Escalante-Semerena JC, Brunold TC. Spectroscopic Studies of the EutT Adenosyltransferase from Salmonella enterica: Evidence of a Tetrahedrally Coordinated Divalent Transition Metal Cofactor with Cysteine Ligation. Biochemistry. 2017 Jan 17;56(2):364-375. doi: 10.1021/acs.biochem.6b00750. Epub 2017 Jan 3. PubMed PMID: 28045498; PubMed Central PMCID: PMC5241240.

12: Miller NA, Wiley TE, Spears KG, Ruetz M, Kieninger C, Kräutler B, Sension RJ. Toward the Design of Photoresponsive Conditional Antivitamins B(12): A Transient Absorption Study of an Arylcobalamin and an Alkynylcobalamin. J Am Chem Soc. 2016 Nov 2;138(43):14250-14256. Epub 2016 Oct 24. PubMed PMID: 27797190.

13: Mattes TA, Escalante-Semerena JC. Salmonella enterica synthesizes 5,6-dimethylbenzimidazolyl-(DMB)-α-riboside. Why some Firmicutes do not require the canonical DMB activation system to synthesize adenosylcobalamin. Mol Microbiol. 2017 Jan;103(2):269-281. doi: 10.1111/mmi.13555. Epub 2016 Nov 22. PubMed PMID: 27748967; PubMed Central PMCID: PMC5218876.

14: Torres AC, Vannini V, Bonacina J, Font G, Saavedra L, Taranto MP. Cobalamin production by Lactobacillus coryniformis: biochemical identification of the synthetized corrinoid and genomic analysis of the biosynthetic cluster. BMC Microbiol. 2016 Oct 13;16(1):240. PubMed PMID: 27737643; PubMed Central PMCID: PMC5064896.

15: Shah T, Joshi K, Mishra S, Otiv S, Kumbar V. Molecular and cellular effects of vitamin B12 forms on human trophoblast cells in presence of excessive folate. Biomed Pharmacother. 2016 Dec;84:526-534. doi: 10.1016/j.biopha.2016.09.071. Epub 2016 Sep 28. PubMed PMID: 27693961.

16: Garabato BD, Lodowski P, Jaworska M, Kozlowski PM. Mechanism of Co-C photodissociation in adenosylcobalamin. Phys Chem Chem Phys. 2016 Jul 28;18(28):19070-82. doi: 10.1039/c6cp02136k. Epub 2016 Jun 30. PubMed PMID: 27356617.

17: Matsubara M, Urano N, Yamada S, Narutaki A, Fujii M, Kataoka M. Fermentative production of 1-propanol from d-glucose, l-rhamnose and glycerol using recombinant Escherichia coli. J Biosci Bioeng. 2016 Oct;122(4):421-6. doi: 10.1016/j.jbiosc.2016.03.011. Epub 2016 Apr 9. PubMed PMID: 27072298.

18: Liu JZ, Xu W, Chistoserdov A, Bajpai RK. Glycerol Dehydratases: Biochemical Structures, Catalytic Mechanisms, and Industrial Applications in 1,3-Propanediol Production by Naturally Occurring and Genetically Engineered Bacterial Strains. Appl Biochem Biotechnol. 2016 Jul;179(6):1073-100. doi: 10.1007/s12010-016-2051-6. Epub 2016 Mar 31. Review. PubMed PMID: 27033090.

19: Pallares IG, Moore TC, Escalante-Semerena JC, Brunold TC. Spectroscopic Studies of the EutT Adenosyltransferase from Salmonella enterica: Mechanism of Four-Coordinate Co(II)Cbl Formation. J Am Chem Soc. 2016 Mar 23;138(11):3694-704. doi: 10.1021/jacs.5b11708. Epub 2016 Mar 9. PubMed PMID: 26886077; PubMed Central PMCID: PMC4857612.

20: Kozlowski PM, Garabato BD, Lodowski P, Jaworska M. Photolytic properties of cobalamins: a theoretical perspective. Dalton Trans. 2016 Mar 21;45(11):4457-70. doi: 10.1039/c5dt04286k. Epub 2016 Feb 11. PubMed PMID: 26865262.